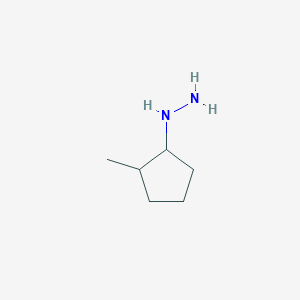
1-(2-Methylcyclopentyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylcyclopentyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylcyclopentyl)hydrazine typically involves the reaction of 2-methylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of (2-methylcyclopentyl)hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-methylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
(2-methylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-methylcyclopentyl)hydrazine involves its interaction with specific molecular targets. The compound can form hydrazone derivatives with carbonyl-containing compounds, which can further undergo various chemical transformations. These interactions can affect biological pathways and processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple inorganic compound with the formula N2H4.
Cyclopentylhydrazine: A similar compound where the hydrazine group is attached to a cyclopentyl ring.
Methylhydrazine: Another related compound where one of the hydrogen atoms in hydrazine is replaced by a methyl group.
Uniqueness
(2-methylcyclopentyl)hydrazine is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
788131-36-2 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2-methylcyclopentyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-5-3-2-4-6(5)8-7/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
AUXYZULIPRFUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















